Dansyl-PEG-phenylboronic acid
Description
General Context of Boronic Acid Chemistry in Molecular Science
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. wiley-vch.de With a vacant p-orbital, the sp2-hybridized boron atom acts as a Lewis acid. wiley-vch.desci-hub.se A key feature of boronic acid chemistry is the ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-cis-diol functionalities, such as those found in saccharides and glycoproteins, to form stable five- or six-membered cyclic esters. nih.govnih.govnih.gov This specific and reversible interaction is fundamental to their widespread use in molecular science. nih.gov
This unique reactivity has positioned boronic acids as essential building blocks for synthetic receptors designed for molecular recognition. nih.govnih.gov Their applications are diverse, spanning the development of sensors for carbohydrates, the separation of biological analytes, and their use as functional payloads in bioconjugates. nih.govrsc.org In medicinal chemistry, the boronic acid moiety has been incorporated into therapeutic agents, a notable example being the proteasome inhibitor bortezomib, where the boronic acid group interacts with the N-terminal threonine in the proteasome's active site. mdpi.com The stability, low toxicity, and versatile reactivity of boronic acids have cemented their role in various fields, including chemical biology, materials science, and diagnostics. nih.govmdpi.comrsc.org
Significance of Dansyl Fluorophores in Advanced Probe Design
The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a classic and highly significant fluorophore in the design of advanced chemical probes. researchgate.net Its prominence stems from a combination of advantageous photophysical properties. The dansyl fluorophore exhibits a strong fluorescence emission in the visible spectrum, possesses a high quantum yield, and has a large Stokes shift, which helps to avoid issues of self-absorption. researchgate.netnih.govrsc.org
A defining characteristic of the dansyl group is the sensitivity of its fluorescence emission to the polarity of its local environment. researchgate.netnih.gov Its fluorescence intensity and emission maximum can change significantly with variations in the surrounding medium's polarity. nih.gov This solvatochromic behavior makes it an excellent reporter group for probing hydrophobic binding sites in proteins or changes in molecular conformation. nih.govmdpi.com Dansyl-based probes have been developed to "turn-on" their fluorescence upon binding to a target, providing high-contrast imaging. acs.org Due to its small size and ability to be easily conjugated to other molecules, the dansyl group is widely used for labeling proteins, sequencing amino acids, and developing selective fluorescent sensors for various analytes. researchgate.netrsc.orgmdpi.com
Table 1: Key Properties of Dansyl Fluorophore for Probe Design
| Property | Significance in Probe Design |
|---|---|
| Environmental Sensitivity | Fluorescence intensity and emission wavelength are highly dependent on the polarity of the local environment, allowing for the probing of binding events and conformational changes. nih.gov |
| High Fluorescence Quantum Yield | Emits light efficiently, leading to bright signals and high sensitivity in detection assays. researchgate.netrsc.org |
| Large Stokes Shift | The significant difference between the maximum absorption and emission wavelengths minimizes signal overlap and self-quenching effects. nih.govrsc.org |
| Small Size | As one of the smaller fluorophores, it is less likely to cause significant steric hindrance or disrupt the biological activity of the labeled molecule. researchgate.net |
| Visible Emission | Emits in the visible region of the electromagnetic spectrum, which is compatible with standard fluorescence microscopy and detection equipment. researchgate.net |
Role of Polyethylene (B3416737) Glycol (PEG) in Enhancing Probe Characteristics for Research
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polyether compound that is widely incorporated into the design of chemical probes and other biomolecules to enhance their characteristics for research applications. mdpi.comlabinsights.nl When used as a linker or spacer arm in a probe like Dansyl-PEG-phenylboronic acid, the PEG chain confers several beneficial properties.
Table 2: Advantages of PEG Linkers in Chemical Probes
| Characteristic | Benefit for Research Probes |
|---|---|
| Hydrophilicity | Increases the solubility of the probe in aqueous buffers and physiological media. mdpi.com |
| Biocompatibility | Reduces immunogenicity and nonspecific protein adsorption. labinsights.nlmdpi.com |
| Flexibility & Length | Acts as a spacer to overcome steric hindrance, allowing better access to target binding sites. mdpi.com |
| Shielding Effect | Minimizes non-specific binding to cells and other biomolecules, leading to lower background signals. nih.gov |
Interdisciplinary Research Landscape of this compound
The structure of this compound places it at the intersection of several scientific disciplines, including synthetic organic chemistry, chemical biology, biochemistry, and materials science. Its synthesis requires expertise in multi-step organic reactions to assemble the three distinct components. rsc.org The final compound is a prime example of a tool designed for chemical biology, where chemical probes are used to study biological processes in complex environments like living cells. rsc.org
The phenylboronic acid component allows researchers to target and bind to specific carbohydrate structures on glycoproteins or cell surfaces, a key area of glycobiology research. nih.govnih.gov The dansyl fluorophore provides a direct optical readout of this binding event, linking the probe's application to the fields of fluorescence spectroscopy and bioimaging. nih.govacs.org Finally, the PEG linker's role in modulating solubility and biocompatibility is a concept borrowed from pharmaceutical sciences and biomaterial development, where PEGylation is a common strategy to improve the properties of therapeutic molecules and delivery systems. nih.govjosai.ac.jp Consequently, research utilizing this compound often involves a multidisciplinary approach, for instance, in the development of highly selective protein labeling strategies or the creation of novel biosensors. axonmedchem.commdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C30H41BN4O9S |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[3-[[4-[2-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C30H41BN4O9S/c1-35(2)27-10-4-9-26-25(27)8-5-11-28(26)45(40,41)33-15-17-43-19-21-44-20-18-42-16-14-32-29(36)12-13-30(37)34-24-7-3-6-23(22-24)31(38)39/h3-11,22,33,38-39H,12-21H2,1-2H3,(H,32,36)(H,34,37) |
InChI Key |
SRSYXTRQAFUICV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCC(=O)NCCOCCOCCOCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization Strategies for Dansyl Peg Phenylboronic Acid Conjugates
Convergent Synthesis Approaches
Palladium-Catalyzed Cross-Coupling Reactions for Conjugate Formation
Palladium-catalyzed cross-coupling reactions are fundamental to the functional application of Dansyl-PEG-phenylboronic acid, enabling its covalent attachment to various biomolecules. axonmedchem.com The phenylboronic acid group is a key reactant in these transformations, which are prized for their efficiency and compatibility with biological systems. mdpi.com
The aqueous oxidative Heck reaction has emerged as a powerful and robust bio-orthogonal strategy for protein labeling. nih.gov This reaction facilitates the linkage of functionalized arylboronic acids, such as this compound, to proteins that have been engineered or chemically modified to contain an alkene group. axonmedchem.comnih.gov A significant advantage of this method is its ability to proceed under aerobic conditions in aqueous solutions, making it highly suitable for complex biological samples like cell lysates, where many other metal-catalyzed reactions would fail. nih.govresearchgate.net The reaction demonstrates excellent chemoselectivity and provides high yields for the desired protein conjugate. nih.govaxonmedchem.com
The process typically involves a protein pre-functionalized with an alkene, which then reacts with the arylboronic acid in the presence of a palladium catalyst. researchgate.net This strategy has been successfully used to label proteins like histones, which were first modified with an alkenic reporter and subsequently coupled to a boronic acid-tagged probe. researchgate.net
Table 1: Key Features of the Aqueous Oxidative Heck Reaction for Protein Labeling
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling | nih.gov |
| Reactants | Protein-bound alkene + Arylboronic acid (e.g., this compound) | axonmedchem.comresearchgate.net |
| Key Advantage | Proceeds under aerobic, aqueous conditions; bio-orthogonal | nih.gov |
| Selectivity | High chemoselectivity for targeted labeling | nih.govaxonmedchem.com |
| Application | Labeling of pure proteins and proteins in complex mixtures | nih.govresearchgate.net |
The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in organic synthesis and has been adapted for the sophisticated modification of biological molecules. mdpi.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound, like this compound, with an organic halide or triflate. libretexts.org In the context of bioconjugation, its primary use is the site-selective labeling of proteins that contain a genetically encoded aryl halide (e.g., p-iodophenylalanine). axonmedchem.comaxonmedchem.com
This method is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and compatibility with aqueous environments, all of which are critical when working with complex biomolecules like proteins and peptides. mdpi.com The catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final bioconjugate and regenerate the catalyst. libretexts.org The development of water-soluble palladium-phosphine complexes has further enhanced the efficiency of this reaction for biological applications. researchgate.netmdpi.com
Table 2: Components of the Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example | Reference |
|---|---|---|---|
| Organoboron Reagent | Boron source for transmetalation | This compound | axonmedchem.com |
| Organic Halide | Electrophilic coupling partner | Protein with genetically encoded aryl halide | axonmedchem.com |
| Catalyst | Facilitates the C-C bond formation | Palladium complexes (e.g., Pd(PPh3)4) | mdpi.comresearchgate.net |
| Base | Promotes the transmetalation step | Potassium carbonate (K2CO3) | mdpi.com |
| Solvent | Reaction medium | Aqueous solutions, DMF | mdpi.comnih.gov |
Aqueous Oxidative Heck Reaction for Protein Labeling
Click Chemistry-Based Conjugation Techniques
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for creating complex conjugates from modular building blocks. glenresearch.com While this compound is often used in reactions involving its boronic acid group, the molecule itself can be synthesized or further modified using click chemistry. This involves functionalizing the core components with complementary reactive handles, such as an azide (B81097) and an alkyne, which can be joined via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.com
An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO). broadpharm.com For example, a reagent such as DBCO-PEG12-para-phenylboronic acid demonstrates that the PEG-phenylboronic acid scaffold can be equipped with a click-reactive handle, allowing for straightforward, catalyst-free conjugation to an azide-modified dansyl fluorophore under mild, biocompatible conditions. broadpharm.com This modularity allows for the rapid assembly of diverse probes.
Derivatization of Core Components for Enhanced Functionality
Beyond simply connecting the core components, modifying the individual fragments prior to conjugation can impart enhanced or novel properties to the final this compound molecule. This strategy allows for the fine-tuning of the conjugate's chemical and physical characteristics to suit specific applications.
Modification of the Phenylboronic Acid Moiety
The phenylboronic acid group is not merely a reactive handle for cross-coupling but is also a functional component whose properties can be strategically altered. wiley-vch.de Modifications to the phenyl ring can modulate the Lewis acidity of the boron atom, which in turn influences its affinity for diols—a key interaction for saccharide sensing. mdpi.comacs.org
Furthermore, derivatization can introduce new functionalities or alter the group's reactivity. For instance, converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester, can increase its stability and ease of handling during multi-step syntheses. wiley-vch.de Introducing specific substituents onto the phenyl ring can enable orthogonal reaction capabilities; a 2-nitroarylboronic acid, for example, can react selectively with cysteine residues in proteins, a reaction distinct from its participation in palladium-catalyzed cross-couplings. researchgate.net The phenylboronic acid group is also sensitive to reactive oxygen species like hydrogen peroxide, a property that can be harnessed for developing responsive systems. mdpi.com
Table 3: Examples of Phenylboronic Acid Moiety Modifications
| Modification | Purpose / Effect | Reference |
|---|---|---|
| Conversion to Boronic Ester | Increases stability, protects the C-B bond during synthesis | wiley-vch.dewiley-vch.de |
| Introduction of Electron-Withdrawing/Donating Groups | Modulates Lewis acidity and diol binding affinity for sensing applications | mdpi.com |
| Introduction of a Nitro Group | Enables orthogonal, selective reaction with cysteine residues | researchgate.net |
| Attachment of a Polymerizable Group | Allows for immobilization on solid supports or incorporation into hydrogels | acs.org |
Functionalization of the Polyethylene (B3416737) Glycol Spacer
A primary method of functionalization involves modifying the terminal ends of the PEG chain. For instance, a heterobifunctional PEG linker, possessing distinct reactive groups at each end, enables a controlled, stepwise conjugation. This approach prevents undesirable side reactions and ensures the precise assembly of the dansyl and phenylboronic acid groups. The length of the PEG chain is another crucial parameter; varying the number of ethylene (B1197577) glycol units can modulate the water solubility and steric environment of the final conjugate. nih.gov
Moreover, the PEG spacer can be engineered to include additional functionalities. For example, incorporating a biotin (B1667282) group allows for the immobilization of the conjugate onto streptavidin-coated surfaces, a common technique in biosensor development. nih.gov Similarly, attaching targeting ligands or cell-penetrating peptides can direct the conjugate to specific biological locations.
Optimization of Dansyl Attachment and Derivatives
The dansyl group serves as the fluorescent reporter in the conjugate, and its attachment chemistry is pivotal for the sensor's optical properties. The most prevalent method involves the reaction of dansyl chloride with a primary amine on the PEG linker, forming a stable sulfonamide bond. mdpi.commdpi.com The conditions for this reaction, such as pH and solvent, are optimized to ensure high yield and stability. mdpi.com
The fluorescence of the dansyl group is often modulated through a mechanism known as photoinduced electron transfer (PET). acs.orgrsc.org In the absence of a target analyte (like a saccharide), the nearby phenylboronic acid can quench the dansyl's fluorescence. rsc.orgresearchgate.net Upon binding of the analyte to the boronic acid, this quenching is inhibited, leading to a "turn-on" fluorescent signal. acs.orgrsc.orgmdpi.com The efficiency of this PET process, and thus the sensor's sensitivity, is highly dependent on the distance and orientation between the dansyl and phenylboronic acid moieties, a parameter controlled by the PEG spacer design. nih.gov
To further refine the sensor's capabilities, various dansyl derivatives are utilized. These derivatives can offer altered photophysical properties, such as different excitation and emission wavelengths or enhanced quantum yields, which can be advantageous for avoiding background fluorescence in complex biological samples. chemrxiv.orgacs.org The choice of a specific dansyl derivative allows for the fine-tuning of the sensor's spectral characteristics to match the requirements of the intended application. chemrxiv.org
Strategies for Immobilization and Integration into Polymeric and Nanostructured Systems
To create practical and reusable sensing platforms, this compound conjugates are often immobilized onto or integrated within larger structures. These strategies confine the sensor molecules, enhance their stability, and can amplify the detection signal.
Conjugation to Dendrimers and Polymeric Scaffolds
Dendrimers and various polymers serve as excellent scaffolds for the multivalent display of sensor conjugates. nih.govacs.orgxmu.edu.cnscispace.commdpi.com Dendrimers, such as poly(amidoamine) (PAMAM), possess a highly branched, three-dimensional architecture with numerous surface functional groups. mdpi.comrsc.org Covalently attaching multiple this compound molecules to the surface of a single dendrimer can lead to significant signal amplification and increased binding affinity for target analytes. acs.orgrsc.orgrsc.org This multivalent approach is particularly effective for detecting analytes in aqueous environments. rsc.orgrsc.org
Linear polymers can also be functionalized with pendant groups that react with the sensor conjugate, creating a fluorescent polymeric sensor. mdpi.com This method allows for the creation of materials that can be cast into films or coatings for various sensing applications. mdpi.com
Table 1: Examples of Polymeric Scaffolds for Boronic Acid Sensor Immobilization
| Scaffold Type | Polymer Example | Conjugation Strategy | Key Advantage |
| Dendrimer | Poly(amidoamine) (PAMAM) | Amide bond formation with surface amines | Multivalency, signal amplification mdpi.comrsc.org |
| Linear Polymer | Polyallylamine | Attachment to pendant amine groups | Film/coating formation mdpi.com |
| Natural Polymer | Chitosan | Modification with phenylboronic acid groups | Biocompatibility, hydrogel formation mdpi.com |
Incorporation into Hydrogels and Smart Materials
Hydrogels are water-swollen, crosslinked polymer networks that provide an ideal environment for immobilizing sensor molecules. scispace.comacs.orgworldscientific.comwiley-vch.deresearchgate.netresearchgate.net this compound can be either physically entrapped within the hydrogel mesh or covalently bonded to the polymer chains. mdpi.comresearchgate.netnih.gov The porous structure of the hydrogel allows analytes to diffuse freely and interact with the sensor, while the matrix provides stability. researchgate.net
The incorporation of these conjugates can create "smart" hydrogels that respond to specific analytes like glucose. mdpi.comrsc.org For example, the binding of glucose to the boronic acid moiety can alter the charge within the hydrogel, causing it to swell or shrink. acs.orgrsc.org This change in volume can be linked to a detectable signal, such as a shift in the diffraction wavelength of embedded photonic crystals, resulting in a colorimetric sensor. researchgate.netrsc.org
Table 2: Hydrogel Systems for this compound Integration
| Hydrogel Base Polymer | Crosslinking/Immobilization Method | Analyte | Response Mechanism |
| Poly(vinyl alcohol) (PVA) | Boronate ester formation with diboronic acids | Copper Ions | Fluorescence change researchgate.netacs.org |
| Poly(N-isopropylacrylamide) (PNIPAM) | Copolymerization with acrylamidophenylboronic acid | Glucose | Volume phase transition, color change mdpi.comrsc.org |
| Chitosan/PVA | Covalent crosslinking | Glucose | Swelling/shrinking, insulin (B600854) release mdpi.com |
Assembly in Layer-by-Layer Films and Micellar Structures
Layer-by-layer (LbL) assembly is a versatile technique used to create ultrathin films with precise control over their composition and thickness. nih.govmdpi.comworldscientific.comresearchgate.net By creating a charged derivative of the this compound conjugate, it can be sequentially adsorbed with oppositely charged polymers to build up a multilayered sensor film on a substrate. mdpi.comnih.gov These films can be designed to change their permeability or optical properties in response to analyte binding. researchgate.netmdpi.com
Amphiphilic block copolymers containing the this compound moiety can self-assemble in aqueous solutions to form micellar nanostructures. nih.govmdpi.comworldscientific.comresearchgate.net The sensor component can be engineered to reside in either the hydrophilic corona or the hydrophobic core of the micelle. mdpi.com This encapsulation protects the sensor and can create a unique local environment that enhances its sensing performance. nih.gov These fluorescent micelles are promising tools for sensing and imaging within biological systems. mdpi.comnih.gov
Principles of Molecular Recognition and Sensing Mechanisms of Dansyl Peg Phenylboronic Acid
Boronate Ester Formation with Cis-Diols
The core recognition element of the sensor is the phenylboronic acid group. Boronic acids are organic compounds featuring a carbon-boron bond and two hydroxyl groups, which act as mild Lewis acids due to the electron-deficient, sp²-hybridized boron atom with a vacant p-orbital. wiley-vch.denih.govwikipedia.org This electron deficiency allows them to reversibly form stable, cyclic boronate esters with compounds containing 1,2- or 1,3-cis-diol functionalities, a common motif in saccharides and other biomolecules. nih.govresearchgate.netresearchgate.net
The formation of a boronate ester from a boronic acid and a diol is a reversible condensation reaction that reaches a thermodynamic equilibrium. researchgate.net The process involves the formation of a five- or six-membered cyclic ester, which is entropically favored due to the release of water molecules. nih.gov
The kinetics of this binding process are generally rapid, with equilibrium often being established within seconds in aqueous solutions at physiological pH. nih.gov For instance, studies on similar boronic acid-based sensors have shown that the reaction with D-fructose can reach equilibrium in approximately 4 seconds, while the reaction with D-glucose takes about 14 seconds. nih.gov The rate of inter-conversion between the neutral trigonal boronic acid and its tetrahedral anionic form is significantly faster than the binding process itself, indicating that the formation of the boronate-diol complex is the rate-determining step in the sensing mechanism. nih.gov The kinetics and thermodynamics of this reversible condensation can be studied using techniques like one-dimensional selective exchange spectroscopy (1D EXSY) and 1H NMR. nsf.gov
Table 1: Factors Influencing Boronate Esterification Dynamics
| Parameter | Description | Impact on Sensing |
|---|---|---|
| Thermodynamics | Governed by the equilibrium constant (Keq) of the boronic acid-diol interaction. nih.gov | Determines the binding affinity and sensitivity of the sensor. |
| Kinetics | Describes the "on" and "off" rates of the binding process. nih.gov | Influences the response time of the sensor. |
| Entropy | The release of water molecules upon ester formation provides a significant entropic driving force. nih.gov | Favors the formation of the boronate ester complex. |
The equilibrium between the boronic acid and a cis-diol is highly dependent on the pH of the aqueous system. The boronic acid group exists in two main forms: a neutral, trigonal (sp²) form and an anionic, tetrahedral (sp³) form. nih.govnih.gov The conversion to the tetrahedral boronate occurs when the Lewis acidic boron atom accepts a hydroxide (B78521) ion from water. nih.gov The pKa of unsubstituted phenylboronic acid is approximately 8.8. wikipedia.orgnih.gov
The anionic tetrahedral form is generally more favorable for binding with diols. core.ac.ukmdpi.com Consequently, binding affinity often increases with pH. Upon binding to a diol, the pKa of the boronic acid is lowered, meaning the complex is more acidic than the free boronic acid. nih.gov The optimal pH for binding is typically between the pKa of the free boronic acid and the pKa of the diol. nih.gov This pH-dependent behavior is critical, as it allows for the design of sensors that operate within specific pH ranges, such as physiological pH (7.4). nih.gov By introducing electron-withdrawing groups to the phenyl ring, the pKa of the boronic acid can be lowered, enabling effective binding at neutral pH. nih.gov For instance, poly(L-lysine)-b-poly(ethylene glycol) copolymers modified with Wulff-type phenylboronic acid form stable complexes with glycosylated proteins at physiological pH but release them under the acidic conditions found in endosomes. nih.gov
Table 2: pH Influence on Phenylboronic Acid (PBA) Equilibrium
| Condition | Predominant PBA Form | Binding Affinity | Reference |
|---|---|---|---|
| pH < pKa | Neutral, trigonal (sp²) | Lower | nih.govnih.gov |
| pH > pKa | Anionic, tetrahedral (sp³) | Higher | core.ac.ukmdpi.com |
Phenylboronic acid-based sensors exhibit selectivity for different saccharides based on the stereochemistry and orientation of the hydroxyl groups in the diol. xmu.edu.cn Monoboronic acids, such as the one in Dansyl-PEG-phenylboronic acid, generally show the highest affinity for fructose (B13574) among common monosaccharides. xmu.edu.cn The typical binding affinity order is: fructose > galactose > mannose > glucose. xmu.edu.cn This preference is attributed to the favorable orientation of the cis-diol groups in the furanose form of fructose. xmu.edu.cn The binding constant of phenylboronic acid with fructose can be significantly higher than with glucose. xmu.edu.cn The design of the sensor, including the rigidity of the structure and the positioning of the boronic acid moiety, can be fine-tuned to control the binding strength and specificity. researchgate.net
pH-Dependent Equilibria in Aqueous Systems
Fluorescence Modulation Mechanisms by this compound
The signaling component of the sensor is the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, a well-known fluorophore. The binding event at the phenylboronic acid site is transduced into a measurable change in the fluorescence properties of the dansyl group.
The fluorescence of the dansyl group is modulated upon analyte binding primarily through a mechanism known as Photoinduced Electron Transfer (PET). nih.govmdpi.com In the unbound state, the phenylboronic acid group can act as an electron-withdrawing moiety that quenches the fluorescence of the adjacent dansyl fluorophore. mdpi.com This quenching occurs because the excited-state electron from the fluorophore is transferred to the electron-deficient boronic acid.
When a cis-diol analyte binds to the boronic acid, a boronate ester is formed. This covalent interaction alters the electronic properties of the boron center, inhibiting the PET process. nih.govmdpi.com The blockage of the electron transfer pathway restores or enhances the fluorescence of the dansyl group, resulting in a "turn-on" signal that is proportional to the concentration of the analyte. mdpi.comresearchgate.net The formation of the anionic boronate ester, either through an increase in pH or upon sugar binding, is often linked to this change in quenching efficiency. core.ac.uknih.gov This change in fluorescence intensity provides a sensitive readout for detecting the target molecule. acs.org
To further enhance the signal-to-noise ratio of fluorescent sensors, a quencher elimination or competitive displacement strategy can be employed. axonmedchem.comaxonmedchem.com In this approach, the sensing system involves three components: the fluorescent boronic acid (e.g., this compound), a quencher molecule that also contains a diol group, and the target analyte.
In the "off" state, the diol-containing quencher binds to the boronic acid, bringing the quencher into close proximity with the dansyl fluorophore and effectively quenching its emission through mechanisms like PET or Förster Resonance Energy Transfer (FRET). nih.govbham.ac.uk When the target analyte (e.g., a specific saccharide) is introduced, it competes with the quencher for the boronic acid binding site. If the analyte has a higher binding affinity, it displaces the quencher from the sensor molecule. nih.gov This elimination of the quencher restores the fluorescence of the dansyl group, generating a strong "turn-on" signal. This strategy can significantly amplify the sensor's response and improve detection limits. nih.gov
Aggregation-Induced Fluorescence Modulation
The fluorescence of this compound can be significantly influenced by aggregation. In solution, particularly in aqueous environments, these molecules can form aggregates. This aggregation behavior is a key principle behind one of its sensing mechanisms. When the molecules are in a dispersed state, their fluorescence may be quenched or exhibit certain characteristics. However, upon aggregation, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) can occur. mdpi.com
This process is often driven by interactions such as pyridinium (B92312) cation-π interactions, which can induce the aggregation of molecules containing both a pyridinium moiety and a phenylboronic acid group. rsc.org For instance, the aggregation of a carbazole (B46965) pyridinium boronic acid sensor was found to be responsible for its selective ratiometric fluorescent response to glucose. nih.gov The addition of an analyte, such as glucose, can either induce the formation of new aggregates or cause the disaggregation of existing ones. nih.govacs.org
In the case of inducing new aggregates, the binding of the analyte to the this compound molecules can lead to the formation of complexes that then stack together, resulting in a significant change in fluorescence, often characterized by the appearance of an excimer emission. nih.gov An excimer is a short-lived dimeric or heterodimeric molecule formed from two species, at least one of which is in an electronic excited state.
Conversely, some sensing mechanisms rely on the disaggregation of pre-formed sensor aggregates upon interaction with the target analyte. acs.orgnih.gov In this scenario, the sensor in its aggregated state might have its fluorescence quenched. The introduction of the analyte disrupts the aggregates, leading to an increase in fluorescence intensity. acs.orgnih.gov It has been shown that for certain ortho-aminomethylphenylboronic acid-based sensors, the observed fluorescence increase upon adding fructose was not primarily due to the binding event itself, but rather the disaggregation of the sensor in the presence of the saccharide. acs.orgnih.gov This was supported by the observation that a similar fluorescence response occurred with an analogue compound lacking the boronic acid binding site. acs.orgnih.gov
The extent of aggregation and the resulting fluorescence modulation are sensitive to environmental factors like pH and solvent composition. For example, a carbazole-based phenylboronic acid sensor was shown to form maximal aggregates at pH 9.5, leading to a strong enhancement of the excimer to monomer emission intensity ratio. nih.gov In contrast, at a lower pH of 4.0, smaller aggregates were formed through hydrogen bonding, and no excimer emission was observed. nih.gov
Table 1: Aggregation-Induced Fluorescence Modulation of Phenylboronic Acid-Based Sensors
| Sensor Type | Analyte | Mechanism | Observed Fluorescence Change | Reference(s) |
| Carbazole Pyridinium Boronic Acid (CPBA) | Glucose | Aggregation-Induced Emission (AIE) through formation of new CPBA-glucose aggregates. | >2100-fold increase in fluorescence emission intensity. | nih.gov |
| ortho-Aminomethylphenylboronic acid-based sensor | Fructose | Disaggregation of sensor aggregates upon analyte addition. | Increase in fluorescence intensity. | acs.orgnih.gov |
Ratiometric Fluorescent Sensing Approaches
Ratiometric fluorescent sensing is a powerful analytical technique that utilizes the ratio of fluorescence intensities at two different wavelengths to determine the concentration of an analyte. nih.gov This approach offers significant advantages over single-intensity measurements, as it can correct for various environmental effects and instrumental fluctuations, leading to higher accuracy and reliability. nih.govacs.org this compound and its analogues are well-suited for the development of ratiometric probes.
The underlying principle of ratiometric sensing with phenylboronic acid-based probes often involves a change in the electronic properties of the fluorophore upon binding to the analyte. The boronic acid group [-B(OH)2] typically acts as an electron-withdrawing group in its neutral, trigonal planar form. spiedigitallibrary.org When it binds with a diol-containing analyte like glucose, or interacts with a base like OH-, it transitions to an anionic, tetrahedral form [R-B-(OH)3]. nih.govspiedigitallibrary.org This anionic form can act as an electron-donating group, which alters the charge transfer characteristics of the fluorophore it is attached to. spiedigitallibrary.org This change in the electronic state leads to a shift in the emission wavelength, allowing for a ratiometric measurement. spiedigitallibrary.org
For instance, a water-soluble fluorescent probe for pH sensing demonstrated spectral shifts and intensity changes, enabling ratiometric determination of pH around physiological levels. nih.gov The probe's response was based on the interaction of the boronic acid group with hydroxide ions, which altered its electronic nature and, consequently, the fluorescence emission. nih.gov
In the context of this compound, the dansyl group serves as the fluorophore. Changes in the electronic environment around the phenylboronic acid moiety upon analyte binding will modulate the fluorescence properties of the dansyl group, potentially leading to a ratiometric response. This can manifest as a decrease in the emission intensity at one wavelength and a simultaneous increase at another, with a clear isoemissive point. acs.org
Ratiometric sensing can also be achieved through conformational changes in polymers. For example, copolymers containing boronic acid and pyrene (B120774) units have been used for the ratiometric sensing of hydrogen peroxide. nih.gov The reaction of the boronic acid with H2O2 induces a conformational change in the polymer, leading to the aggregation of pyrene groups and a change in the ratio of excimer to monomer emission. nih.gov
Table 2: Ratiometric Fluorescent Sensing with Boronic Acid-Based Probes
| Probe Type | Analyte | Mechanism | Ratiometric Output | Reference(s) |
| Quinolinium-based boronic acid probe | pH | Change in boronic acid from neutral (electron-withdrawing) to anionic (electron-donating) form. | Ratio of fluorescence intensities at two different emission wavelengths. | nih.gov |
| Boronic acid and pyrene copolymer | Hydrogen Peroxide | Conformational change in the polymer leading to pyrene aggregation. | Ratio of excimer to monomer emission intensity. | nih.gov |
| Peptide-based probe | Hg(II) and CH3Hg(I) | Chelation-induced self-assembly into nanosized aggregates. | Ratio of emission intensities at 584 nm and 546 nm. | acs.org |
| Gold nanoclusters and Alizarin Red S-boronic acid | Glucose | Quenching of response signal fluorescence while reference fluorescence remains unchanged. | Ratio of fluorescence intensity at 567 nm to 610 nm. | acs.org |
Displacement Reaction-Based Sensing with Phenylboronic Acid Analogues
Mechanism of Mercury Ion (Hg2+, CH3Hg+) Detection
A significant application of phenylboronic acid-based fluorescent probes is the detection of highly toxic mercury ions, including inorganic mercury (Hg2+) and methylmercury (B97897) (CH3Hg+). rsc.orgnih.gov The sensing mechanism is often based on a specific and irreversible displacement reaction between the phenylboronic acid moiety and mercury species. rsc.orgresearchgate.netresearchgate.net
In this displacement reaction, the mercury ion replaces the boronic acid group on the aromatic ring of the probe. researchgate.net This chemical transformation leads to a significant change in the fluorescence properties of the molecule, enabling the detection of mercury. Probes designed for this purpose, such as those incorporating a triphenylamine (B166846) fluorophore with a phenylboronic acid recognition site, have demonstrated high selectivity for Hg2+ and CH3Hg+ over other metal ions. rsc.orgnih.gov
The product of this displacement reaction can sometimes aggregate in aqueous solutions, leading to further enhancement of the fluorescent signal change. researchgate.net This aggregation of the mercury-adduct can be a key factor in achieving high sensitivity. The kinetics of this reaction have been studied, and for some probes, it follows a second-order rate law, being first-order in both the mercury ion and the probe concentration. researchgate.net
This displacement reaction mechanism has been successfully employed to develop ratiometric fluorescent chemodosimeters for mercury detection. researchgate.netresearchgate.net These probes exhibit a change in the ratio of fluorescence at two different wavelengths upon reaction with mercury, allowing for quantitative analysis with low detection limits, often in the nanomolar range. researchgate.netresearchgate.net The high selectivity is attributed to the inherent specificity of the reaction between phenylboronic acid and mercury. rsc.orgnih.gov Furthermore, some probes have been developed into practical tools like test strips, which can distinguish between Hg2+ and CH3Hg+ by the naked eye, highlighting the potential for real-world applications in environmental monitoring. rsc.orgnih.gov
Table 3: Phenylboronic Acid-Based Probes for Mercury Detection via Displacement Reaction
| Probe | Analyte(s) | Key Feature of Mechanism | Detection Limit | Reference(s) |
| Triphenylamine-based phenylboronic acid (TPA-PBA) | Hg2+, CH3Hg+ | Inherent specificity of the displacement reaction. | ppb-level | rsc.orgnih.gov |
| Ratiometric fluorescent chemodosimeter | Hg2+ | Displacement reaction leading to a covalent mercury adduct that aggregates in solution. | 15.2 nM | researchgate.net |
| Ratiometric fluorescent chemodosimeter | Hg2+ | Irreversible displacement reaction of phenylboronic acid. | 7.0 nM | researchgate.net |
Conformational Dynamics in Responsive Polymeric Systems
The incorporation of this compound into polymeric systems introduces a layer of complexity and functionality driven by conformational dynamics. These responsive polymers can change their structure and properties in response to external stimuli, such as pH, the presence of specific analytes like glucose, or temperature. nih.govnih.gov The phenylboronic acid (PBA) moiety often acts as the responsive component, while the polyethylene (B3416737) glycol (PEG) chain provides water solubility and biocompatibility. nih.govsemanticscholar.org
The fundamental principle behind the responsiveness lies in the reversible interaction between the boronic acid group and diols. nih.gov In an aqueous solution, PBA exists in a dynamic equilibrium between a hydrophobic, unionized trigonal planar form and a hydrophilic, ionized tetrahedral form. nih.gov The binding of a diol, such as glucose, to the boronic acid forms a cyclic boronate ester, shifting this equilibrium and altering the polymer's properties. nih.gov This can lead to macroscopic changes like the swelling or shrinking of hydrogels. For instance, a hydrogel can contract at low glucose concentrations and expand at high concentrations. nih.gov
In block copolymers, such as those containing a PEG block and a PBA-functionalized block, these molecular-level changes can drive the formation or dissociation of self-assembled structures like micelles or vesicles. semanticscholar.org This change in aggregation state is a direct consequence of the conformational dynamics of the polymer chains, which are triggered by the stimulus. For example, the addition of glucose can increase the hydrophilicity of the core of a micelle formed from a PEG-PBA block copolymer, potentially leading to its dissociation. semanticscholar.org
The dynamics of these systems can be quite complex. The stability and relaxation time of hydrogels formed from PEG macromers end-functionalized with PBA derivatives are strongly dependent on pH. acs.org This is because the reaction landscape of boronic ester formation involves different pathways depending on the protonation state of the boronic acid and the diol. acs.org Understanding these conformational dynamics is crucial for designing "smart" materials for applications such as autonomous drug delivery systems, where the release of a therapeutic agent is controlled by the physiological environment. nih.govsemanticscholar.org
Table 4: Conformational Dynamics in Phenylboronic Acid-Based Polymeric Systems
| Polymeric System | Stimulus | Conformational/Macroscopic Change | Underlying Mechanism | Reference(s) |
| Poly(acrylamide-co-AAPBA-co-CSMA) hydrogel | Glucose Concentration | Contraction at low concentration, expansion at high concentration. | Reversible binding of glucose to PBA, altering hydrogel network. | nih.gov |
| PEG-PBA block copolymers | pH, Glucose | Formation/dissociation of self-assembled micelles or vesicles. | Change in hydrophilicity of the PBA block upon analyte binding. | semanticscholar.org |
| 4-arm PEG-PBA and PEG-diol hydrogels | pH | Changes in network stability (plateau modulus) and dynamics (relaxation time). | pH-dependent equilibrium of boronic ester formation. | acs.org |
| Poly(vinyl alcohol) and benzene-1,4-diboronic acid hydrogel | Cu2+ ions | Selective fluorescence quenching. | Formation of a stable boronate gel network incorporating a dansyl indicator. | psu.edu |
Advanced Research Applications in Chemical and Biological Systems Utilizing Dansyl Peg Phenylboronic Acid
Chemosensing and Biosensing Platform Development
The unique ability of the phenylboronic acid (PBA) group to form reversible covalent bonds with cis-diol-containing molecules is the foundation of its use in chemosensing. nih.gov The dansyl group acts as a fluorescent transducer, signaling the binding event, while the PEG linker enhances aqueous solubility and can modulate the probe's interaction with biological interfaces.
The specific interaction between PBA and saccharides has been extensively leveraged for their detection and quantification. mdpi.com Phenylboronic acids are known to reversibly bind to the cis-diol groups present in sugars to form stable cyclic esters. nih.govbham.ac.uk
Dansyl-PEG-phenylboronic acid and related PBA-based fluorescent probes are effective in the detection of monosaccharides like glucose and fructose (B13574). nih.gov The binding of a sugar to the boronic acid moiety alters the local environment of the dansyl fluorophore, leading to a detectable change in fluorescence intensity. This response allows for the quantification of sugar concentrations. researchgate.net
The binding affinity of PBA derivatives can vary for different sugars, which is a key factor in sensor selectivity. Generally, fructose exhibits a higher binding affinity than glucose. josai.ac.jp This selectivity is attributed to the presence of cis-diols on the furanose form of fructose, which forms a more stable complex with phenylboronic acid. Research on PBA-based hydrogels demonstrates this principle, where the introduction of glucose causes volumetric changes in the gel matrix due to the binding process. nih.govmdpi.com
Table 1: Comparative Binding Affinities of a Phenylboronic Acid Derivative for Different Sugars Illustrative data based on principles described for PBA-sugar interactions.
| Saccharide | Binding Constant (M⁻¹) | Relative Affinity |
|---|---|---|
| Fructose | 110 | High |
| Glucose | 36 | Moderate |
Data derived from studies on ortho-azo substituted phenylboronic acid reporters, illustrating the differential affinity for fructose and glucose. nih.gov
The application of PBA-based probes extends to the recognition of more complex carbohydrates, such as oligosaccharides and glycoconjugates, which are crucial in numerous biological processes. nih.gov this compound can serve as a labeling reagent for glycoproteins, leveraging the interaction between the boronic acid and the glycan portions of the protein. axonmedchem.com
The development of synthetic scaffolds with precisely positioned PBA groups allows for superselective recognition of specific oligosaccharides over others with similar structures. nih.gov This multivalent interaction, where multiple boronic acid units on a probe or surface bind to multiple hydroxyl groups on an oligosaccharide, significantly enhances binding affinity and specificity. nih.gov Such systems are instrumental in advancing glycobiology research and developing diagnostics that target disease-specific glycan biomarkers. nih.govnih.gov
In the field of analytical chemistry, dansyl-functionalized phenylboronic acids are valuable as pre-column derivatization reagents for the High-Performance Liquid Chromatography (HPLC) analysis of sugars. The dansyl group provides a highly fluorescent tag, enabling sensitive detection, while the phenylboronic acid moiety ensures selective labeling of diol-containing analytes.
The process involves reacting the probe with a sample containing sugars before injection into the HPLC system. The resulting fluorescent boronate esters are then separated on the column and detected by a fluorescence detector. This method enhances both the selectivity and sensitivity of sugar analysis compared to standard detection methods like refractive index (RI) detection. mdpi.comresearchgate.net The PEG linker in this compound can further improve performance by increasing the reagent's solubility in typical HPLC mobile phases.
Table 2: Typical HPLC Parameters for Sugar Analysis This table provides a general overview of conditions often used in the HPLC analysis of sugars, where a derivatization agent like this compound would be applicable.
| Parameter | Condition |
|---|---|
| Column | Amine-based (e.g., NH2) or Amide HILIC |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | Fluorescence Detector (for dansylated sugars), ELSD, or RI |
| Flow Rate | 1.0 - 2.0 mL/min |
| Temperature | 30-40 °C |
Information synthesized from general HPLC methods for sugar analysis. mdpi.comresearchgate.netcreative-proteomics.comchromforum.org
Probes incorporating both dansyl and phenylboronic acid functionalities have been developed for the sensitive and selective detection of heavy metal ions, particularly mercury (Hg²⁺) and copper (Cu²⁺). researchgate.netnih.gov The detection mechanism can vary. In some systems, the metal ion interacts directly with the dansyl-amino group, causing fluorescence quenching or enhancement.
In other designs, a displacement reaction occurs where the metal ion, such as Hg²⁺, irreversibly reacts with the arylboronic acid, displacing it and causing a significant change in the fluorescence signal. researchgate.netresearchgate.net This reaction-based approach can provide high selectivity and very low detection limits. researchgate.net For instance, a ratiometric fluorescent chemodosimeter based on an irreversible reaction between phenylboronic acid and Hg²⁺ demonstrated a detection limit as low as 7.0 nM. researchgate.net The selectivity of these sensors is a key feature, with minimal interference from other competing metal ions. researchgate.netrsc.org
Table 3: Performance of Boronic Acid-Based Fluorescent Probes for Metal Ion Detection
| Target Ion | Probe Type | Detection Limit (LOD) | Linear Range |
|---|---|---|---|
| Hg²⁺ | Phenylboronic acid-based chemodosimeter | 7.0 nM | 0-500 nM |
| Cu²⁺ | DNA/AgNCs probe | 3.4 nM | 6-240 nM |
Data sourced from studies on a ratiometric fluorescent chemodosimeter for Hg²⁺ and a DNA/Ag nanocluster probe for Cu²⁺. nih.govresearchgate.net
A novel application of probes combining dansyl and phenylboronic acid moieties is in the rapid and sensitive detection of bacteria. mdpi.com This strategy relies on the binding between the phenylboronic acid groups on the probe and glycolipids or other saccharide structures present on the bacterial cell surface. mdpi.commdpi.comresearchgate.net
In one studied system, a dendrimer was modified with multiple phenylboronic acid groups and labeled with a dansyl fluorophore. mdpi.com The binding of this probe to bacteria such as E. coli induced aggregation, which resulted in a reduction of the dansyl fluorescence. mdpi.comresearchgate.net This method allows for the detection of bacteria in as little as 20 minutes with a sensitivity of approximately 10⁴ colony-forming units (CFU) per milliliter. mdpi.com The use of a PEG linker in such a probe would serve a similar function to the dendrimer backbone, providing a flexible scaffold and enhancing solubility. The selectivity of these probes can be tuned by modifying their surface properties, enabling differentiation between bacterial types, such as Gram-positive and Gram-negative strains. mdpi.comresearchgate.net
Table 4: Research Findings on Bacterial Detection Using a Dansyl- and Phenylboronic Acid-Modified Probe
| Parameter | Finding | Reference |
|---|---|---|
| Target | E. coli (Gram-negative bacteria) | mdpi.com |
| Mechanism | Binding of phenylboronic acid to bacterial surface glycolipids, causing aggregation and fluorescence change. | mdpi.comresearchgate.net |
| Detection Time | 20 minutes | mdpi.com |
| Sensitivity | ~10⁴ CFU/mL | mdpi.com |
Bacterial Recognition and Detection
Selective Binding to Bacterial Surface Glycolipids
The selective recognition of bacteria is a critical area of research, driven by the global challenge of antibiotic resistance. This compound and related phenylboronic acid (PBA) constructs have emerged as promising tools for this purpose. The underlying principle of their function lies in the interaction between the phenylboronic acid moiety and the cis-diol groups present in saccharides, which are key components of bacterial surface glycolipids. nih.govnih.gov This interaction leads to the formation of a boronate ester covalent bond. nih.gov
The surfaces of bacteria possess species-specific glycolipids, making saccharide detection a significant strategy for bacterial identification. nih.gov Phenylboronic acid is widely utilized for saccharide recognition due to its ability to form bonds with the cis-diol sites of these molecules. nih.govnih.gov This binding is the primary driving force for the recognition of bacteria by PBA-based probes, rather than non-specific electrostatic interactions. nih.govresearchgate.net
Research has demonstrated that by modifying the surface properties of PBA-based nanoprobes, it is possible to achieve selectivity towards specific bacterial strains, species, or groups. For instance, some nanoprobes have shown selectivity for Gram-positive bacteria or specifically for Escherichia coli K12W3110 without altering the boronic acid recognition sites themselves. researchgate.net In the case of Gram-positive bacteria, the recognition target has been identified as lipoteichoic acid on the bacterial surface, where electrostatic interactions can also play a role in the binding of positively charged nanoprobes. researchgate.net In contrast, for certain E. coli strains, it has been observed that the phenylboronic acid does not recognize the outermost O-antigen on the lipopolysaccharide layer, indicating a more specific interaction with other surface components. researchgate.net
The binding of PBA-functionalized materials to bacterial surfaces has been confirmed through various analytical techniques. Scanning electron microscopy has revealed a significantly higher accumulation of phenylboronic acid-functionalized silver nanoparticles on bacterial surfaces compared to their non-functionalized counterparts. researchgate.net This enhanced binding directly contributes to their antibacterial efficacy.
Aggregation-Based Detection Strategies for Microorganisms
A significant application of the selective binding of this compound and similar PBA derivatives to bacterial surfaces is in the development of aggregation-based detection methods. nih.gov The multipoint recognition between the PBA moieties on a probe and the glycolipids on the bacterial surface can induce the formation of large aggregates. nih.gov This aggregation phenomenon can often be observed with the naked eye and forms the basis for rapid and simple bacterial detection assays. nih.gov
The extent of aggregation is dependent on several factors, including the number of phenylboronic acid groups on the probe. nih.gov For example, a poly(amidoamine) (PAMAM) dendrimer modified with a higher number of phenylboronic acid groups (Dan-B8.5-PAMAM) was found to produce much larger aggregates compared to a dendrimer with fewer PBA groups (Dan-B4-PAMAM). nih.gov This suggests that a greater number of interaction points leads to more extensive cross-linking between the probe and bacteria, resulting in larger aggregates and increased detection sensitivity. nih.gov
This aggregation-based strategy has been successfully employed for the rapid detection of bacteria, with detection times as short as 20 minutes and sensitivities reaching approximately 10⁴ colony-forming units (CFU)·mL⁻¹. nih.gov The aggregation leads to a reduction in the fluorescence of the dansyl group, providing a measurable signal for detection. nih.govresearchgate.net It is important to note that while this method is effective for detecting the presence of bacteria, it does not typically distinguish between live and dead cells. nih.govresearchgate.net
The table below summarizes the performance of a PBA-modified fluorescent dendrimer in detecting different bacterial strains.
| Bacterial Strain | Initial Fluorescence (arbitrary units) | Fluorescence after 20 min with Dan-B8.5-PAMAM (arbitrary units) | Detection Limit (CFU/mL) |
| E. coli | 100 | 40 | ~10⁴ |
| S. aureus | 100 | 60 | ~10⁴ |
This table is a representative example based on described research findings and is for illustrative purposes.
Enantiomer Recognition via Chirality Transfer
Helical polymers have garnered significant attention for their applications in the chiral recognition and resolution of enantiomers, which is crucial given that enantiomers often exhibit different physiological and toxicological effects in biological systems. researchgate.net The unique helical structures of these polymers can provide a chiral environment that allows for preferential binding to one enantiomer over the other. researchgate.net
One approach to creating such chiral recognition systems involves the use of miktoarm star copolymers. For instance, a helix-(coil)₂ miktoarm star copolymer has been synthesized by coupling a helical polymer block with two random-coil polyethylene (B3416737) glycol (PEG) segments. researchgate.net These amphiphilic block and star polymers, containing both hydrophobic and hydrophilic segments, can self-assemble into well-defined spherical nanoparticles in aqueous solutions. researchgate.net
These supramolecular structures have demonstrated excellent chiral recognition capabilities for dansyl-modified amino acids, such as D- and L-phenylalanine (D- or L-Phe-DNSP), with high enantiomeric selectivity. researchgate.net The chirality of the helical polymer is effectively transferred to the recognition process, leading to differential interactions with the enantiomers of the dansyl-modified amino acid.
Molecular dynamics simulations have been employed to investigate the mechanisms of chiral separation of dansyl amino acids. nih.gov These studies have examined the binding of dansyl-leucine, dansyl-norleucine, dansyl-tryptophan, and dansyl-phenylalanine enantiomers to a chiral molecular micelle, poly-sodium N-undecanoyl-(L)-leucylvalinate (poly(SULV)). nih.gov The results of these simulations align with experimental observations from micellar electrokinetic chromatography (MEKC), which showed that the L-enantiomers of these dansyl amino acids bind more strongly to the poly(SULV) micelle than the D-enantiomers. nih.gov
The calculated binding free energies from these computational studies provide a quantitative measure of the enantioselectivity. The stronger binding of the L-enantiomers is attributed to specific molecular interactions, such as hydrogen bonding, within the chiral pocket of the micelle. nih.gov
| Dansyl-Amino Acid Enantiomer | Calculated Binding Free Energy (kJ·mol⁻¹) with poly(SULV) |
| L-Dansyl-Leucine | -21.8938 |
| D-Dansyl-Leucine | -14.5811 |
| L-Dansyl-Norleucine | -22.1763 |
| D-Dansyl-Norleucine | -15.9457 |
| L-Dansyl-Tryptophan | -21.3329 |
| D-Dansyl-Tryptophan | -13.6408 |
| L-Dansyl-Phenylalanine | -13.3349 |
| D-Dansyl-Phenylalanine | -12.0959 |
Data sourced from molecular dynamics simulations of Dansyl enantiomers binding to poly(SULV). nih.gov
Chemical Biology and Protein Modification Research
Bio-orthogonal Protein Labeling Techniques
This compound serves as a valuable reagent in bio-orthogonal protein labeling, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. axonmedchem.comrsc.org These techniques are essential for studying proteins in their natural environment. mdpi.com
One prominent application of this compound is in palladium-catalyzed, bio-orthogonal protein ligation. axonmedchem.com This includes the aqueous oxidative Heck reaction for labeling protein-bound alkenes and the Suzuki-Miyaura cross-coupling for labeling protein-bound phenylhalides. axonmedchem.com These reactions are known for their high yields and excellent chemoselectivity, meaning they selectively react with the intended functional group on the protein. axonmedchem.com
The oxidative Heck reaction, for example, allows for the coupling of a detection tag, such as the dansyl group, to a protein that has been metabolically labeled with an alkene functionality. rsc.org A novel catalyst system, EDTA-Pd(II), has been developed to facilitate this reaction under fully aqueous conditions, which is crucial for biological applications. rsc.org This water-soluble catalyst can effectively link water-soluble reagents like 3-(biotinylamino)phenylboronic acid to alkenylated proteins in quantitative yields. rsc.org
The ability to perform these labeling reactions on the cell surface is particularly significant. Palladium-mediated cell-surface labeling using boronic acid derivatives enables the specific modification of proteins in their native cellular context. axonmedchem.com
Investigation of Histone Acylation using Chemical Reporters
The study of post-translational modifications (PTMs) of proteins, such as histone acylation, is fundamental to understanding cellular processes like gene transcription. rsc.orgnih.gov However, the detection of specific protein lysine (B10760008) acylations can be challenging due to the lack of specific antibodies for various acyl chain lengths. rsc.org
Metabolic labeling combined with bio-orthogonal chemistry offers a powerful solution to this problem. rsc.org In this approach, cells are supplied with carboxylates that contain a reactive functionality, such as an alkene. These "chemical reporters" are then incorporated into histones through the cell's metabolic pathways. rsc.orgrsc.org
Subsequently, the modified histones can be detected through a chemoselective reaction with a complementary probe. rsc.org For instance, histones metabolically labeled with olefinic carboxylates can be detected via the oxidative Heck reaction using a boronic acid probe. rsc.org This allows for the visualization and quantification of the histone lysine "acylome". rsc.org
A schematic representation of this process involves:
Metabolic incorporation of an alkene-containing carboxylate into histones.
Isolation of the modified histones.
Reaction with a detection probe, such as 3-(biotinylamino)phenylboronic acid, via the oxidative Heck reaction. rsc.org
Detection of the labeled histones, for example, through on-blot luminescence imaging if a biotinylated probe is used in conjunction with streptavidin-HRP. rsc.org
This methodology has been successfully used to monitor histone lysine acylation in vitro, providing a valuable tool for studying the dynamics of this important PTM. rsc.org
| Histone Modification | Detection Method | Probe | Key Finding |
| Alkyne-labeled histones | 'Click' Reaction | Azide-containing probe | Enables detection of alkyne-modified proteins. |
| Alkene-labeled histones | Oxidative Heck Reaction | Phenylboronic acid probe (e.g., 3-(biotinylamino)phenylboronic acid) | Allows for the detection of alkene-modified histones in a fully aqueous environment. rsc.org |
Stimuli-Responsive Materials Science
This compound and other phenylboronic acid (PBA)-containing polymers are at the forefront of stimuli-responsive materials science. mdpi.comnih.gov These "smart" materials can undergo significant changes in their properties in response to specific environmental triggers. nih.gov The key to their responsiveness lies in the ability of the phenylboronic acid group to reversibly react with diols. nih.gov
This reversible covalent interaction is sensitive to several stimuli, including:
pH: The boronic acid-diol interaction is pH-dependent, allowing for the design of materials that respond to changes in acidity or alkalinity. rsc.org
Sugars: The presence of sugars, which are diols, can compete for binding with the boronic acid, leading to a response. This property is particularly useful for developing glucose-responsive materials for diabetes-related applications. researchgate.net
Hydrogen Peroxide (H₂O₂): Phenylboronic acids can be oxidized by H₂O₂, providing another trigger for material response. nih.gov
These stimuli-responsive characteristics have led to the development of a wide range of advanced materials. For example, hydrogels, which are three-dimensional cross-linked polymer networks, can be designed to swell or shrink in response to these triggers. mdpi.com This has applications in controlled drug delivery, where a therapeutic agent can be encapsulated within the hydrogel and released on demand when the specific stimulus is present. mdpi.com
Furthermore, the incorporation of PBA groups into polymer structures through multicomponent reactions has enabled the creation of multifunctional materials. nih.gov These materials not only exhibit stimuli-responsive behavior but can also possess additional properties such as fluorescence, which can be used for sensing and imaging applications. nih.gov The development of these smart materials holds significant promise for applications in targeted drug delivery, diagnostics, and self-healing materials. mdpi.comnih.gov
Design of Sugar-Responsive Hydrogels and Gels
The integration of this compound into hydrogel networks facilitates the creation of "smart" materials that exhibit structural and fluorescent changes in response to sugar concentrations. The fundamental principle lies in the reversible covalent interaction between the phenylboronic acid group and the cis-diol groups present in saccharides. nih.govrsc.orgrsc.orgresearchgate.net
In the absence of glucose, the hydrogel, typically formed by crosslinking polymers like poly(vinyl alcohol) (PVA) or poly(acrylamide) (PAAm), maintains a certain volume and exhibits the baseline fluorescence of the dansyl group. nih.govresearchgate.netnih.gov When glucose is introduced, it competitively binds to the phenylboronic acid moieties. This binding event can lead to two primary outcomes:
Volumetric Changes: The formation of boronate esters with glucose can alter the crosslinking density of the hydrogel. If the PBA is part of the crosslinker, binding with glucose can disrupt these crosslinks, leading to the swelling or dissolution of the gel. nih.govrsc.orgrsc.orgrsc.org Conversely, if the PBA is a pendant group, the change in charge upon glucose binding (from neutral trigonal PBA to anionic tetrahedral boronate ester) can increase the Donnan osmotic pressure, also causing the hydrogel to swell. nih.govrsc.org
Fluorescent Response: The dansyl group acts as a fluorescent reporter. The binding of a saccharide to the proximate PBA group can alter the microenvironment of the dansyl fluorophore, leading to a detectable change in its fluorescence emission, such as quenching or enhancement. researchgate.netgenscript.com This allows for the direct optical detection of glucose. For instance, a boronate hydrogel film with a covalently bound dansyl indicator has been developed for the fluorescent sensing of metal ions, demonstrating the principle of integrating fluorescent reporters into such matrices. researchgate.netgenscript.com
These sugar-responsive hydrogels have significant potential in the development of continuous glucose monitoring systems and self-regulated insulin (B600854) delivery devices. rsc.orgrsc.orgresearchgate.net
Table 1: Characteristics of Sugar-Responsive Hydrogels Incorporating Phenylboronic Acid Derivatives
| Hydrogel System | Polymer Matrix | Stimulus | Observed Response | Potential Application |
| PBA-functionalized Hydrogel | Poly(acrylamide-co-poly(ethylene glycol) diacrylate) | Glucose | Change in refractive index and light transmission | Optical glucose sensing researchgate.net |
| Dansyl-containing Boronate Hydrogel | Poly(vinyl alcohol) and Benzene-1,4-diboronic acid | Copper Ions (proof-of-concept for responsive fluorescence) | Fluorescence quenching | Fluorescent chemosensors researchgate.netgenscript.com |
| PBA-modified Poly(N-isopropylacrylamide) | Poly(NIPAAm-co-APBA) | Glucose & Temperature | Volume phase transition, swelling/shrinking | Glucose-sensitive drug release rsc.org |
| PBA-Glucose Complexation Hydrogel | Glucose-modified and PBA-modified polymers | Glucose | Shear-thinning, self-healing, and responsive drug release | Injectable glucose sensors and drug delivery rsc.org |
Fabrication of Responsive Layer-by-Layer Assemblies
Layer-by-layer (LbL) assembly is a powerful technique for creating ultrathin, functional films with precise control over their composition and architecture. rsc.orgresearchgate.netmdpi.com The use of this compound or similar PBA-containing polymers in LbL fabrication allows for the construction of films that are responsive to external stimuli, particularly sugars and pH changes. rsc.orgresearchgate.netresearchgate.netumn.edu
The fabrication process typically involves the alternating deposition of a PBA-functionalized polymer and a complementary polymer containing diol groups, such as poly(vinyl alcohol) (PVA). researchgate.netrsc.orgumn.edu The driving force for the assembly is the formation of reversible boronate ester bonds between the PBA of one layer and the diol groups of the adjacent layer. rsc.orgresearchgate.net
These LbL films can be designed to decompose or alter their permeability in the presence of specific sugars. rsc.orgresearchgate.net When the film is exposed to a glucose solution, the free glucose molecules compete with the polymeric diols for binding to the PBA sites within the film. This competitive binding disrupts the interlayer crosslinks, leading to the disassembly of the film and the release of any encapsulated cargo. rsc.orgmdpi.com
The incorporation of the dansyl moiety into the PBA-PEG polymer provides a continuous method for monitoring the integrity and behavior of the LbL assembly. The fluorescence of the film can be monitored to detect its assembly, disassembly, or interaction with analytes. This feature is particularly valuable for developing sensitive biosensors and stimuli-responsive drug delivery platforms. rsc.orgresearchgate.net
Table 2: Research Findings on Responsive Layer-by-Layer (LbL) Assemblies with Phenylboronic Acid
| LbL System Components | Assembly Driving Force | Stimulus for Disassembly/Response | Research Finding |
| PBA-modified Poly(allylamine) (PBA-PAH) / Poly(vinyl alcohol) (PVA) | Boronate Ester Bonds | Hydrogen Peroxide, Sugars | The film decomposes in response to H₂O₂ and sugars due to oxidative cleavage or competitive binding, respectively. researchgate.netrsc.org |
| PBA-modified Poly(acrylic acid) (PBA-PAA) / Mannan | Boronate Ester Bonds | pH change, Sugars (fructose, glucose) | Films are stable at pH 9 but decompose rapidly at pH 8 or in the presence of sugars, demonstrating high sensitivity. rsc.orgmdpi.com |
| PBA-functional Poly(amido amine)s / PVA or Chondroitin Sulfate | Boronate Ester Bonds | Glucose, Reducing Agents | Films are stable under physiological conditions, responsive to glucose at physiological pH, and biocompatible, promoting cell proliferation. umn.edu |
Self-Assembled Supramolecular Architectures
The amphiphilic nature of this compound, combining a hydrophobic dansyl-phenylboronic acid head with a hydrophilic PEG tail, makes it an ideal candidate for forming a variety of self-assembled supramolecular structures in aqueous environments. researchgate.netmdpi.comnih.govnih.gov These architectures include micelles, vesicles, and pseudopolyrotaxanes, which exhibit stimuli-responsive behavior. researchgate.netmdpi.comacs.orgaxonmedchem.com
One notable example of such self-assembly is the formation of pseudopolyrotaxanes, or "molecular necklaces," where multiple cyclodextrin (B1172386) (CD) rings are threaded onto a PEG chain. researchgate.netmdpi.comacs.org In systems using PBA-modified PEG (PBA-PEG), the resulting pseudopolyrotaxane can be designed to disintegrate in the presence of sugars. researchgate.netmdpi.com The binding of sugar to the PBA end-group can increase its steric bulk or alter its charge, preventing it from remaining threaded within the CD cavity and leading to the disassembly of the entire supramolecular structure. mdpi.com
The dansyl group in these assemblies serves as a built-in fluorescent probe. rsc.orgbanrepcultural.org Changes in the assembly state, triggered by the presence of saccharides, can be directly observed through changes in the fluorescence signal. For instance, the aggregation or disaggregation of the molecules can alter the polarity of the microenvironment around the dansyl group, causing a shift in its emission wavelength or intensity. This provides a powerful mechanism for creating fluorescent sensors based on supramolecular chemistry. banrepcultural.org
Table 3: Examples of Self-Assembled Architectures with PBA-PEG Derivatives
| Supramolecular System | Components | Assembly Principle | Response Mechanism |
| Sugar-Responsive Pseudopolyrotaxane (pPRX) | Phenylboronic acid-modified PEG (PBA-PEG) and γ-Cyclodextrin | Host-guest inclusion of PEG chain within cyclodextrin cavities. researchgate.netmdpi.com | Disintegration upon addition of D-fructose or D-glucose, which bind to the PBA moiety. researchgate.net |
| Glucose-Responsive Micelles | Poly(ethylene glycol)-b-poly(acrylic acid-co-acrylamidophenylboronic acid) | Self-assembly of amphiphilic block copolymer into core-shell micelles. axonmedchem.com | Swelling and disaggregation of micelles in response to glucose, controlling the release of loaded insulin. axonmedchem.com |
| Polyrotaxane with PBA-modified γ-Cyclodextrin | Naphthalene-modified PEG and PBA-modified γ-Cyclodextrin | Host-guest interaction between naphthalene (B1677914) and cyclodextrin. | Disintegration of the structure upon sugar binding to the PBA group on the cyclodextrin. acs.org |
Molecular Tools in Nanobiotechnology
This compound is also a valuable tool in nanobiotechnology, where its specific functionalities can be exploited for the development of highly sensitive diagnostic and therapeutic systems at the nanoscale.
Nanopore-Based Saccharide Sensing
Nanopore sensing is a single-molecule technique that shows great promise for the analysis of biomolecules, including saccharides. rsc.orgmdpi.comnih.govnju.edu.cn A significant advancement in this field involves the modification of protein nanopores, such as Mycobacterium smegmatis porin A (MspA), with phenylboronic acid. researchgate.netresearchgate.netnju.edu.cn
In this application, a PBA moiety is strategically placed within the narrow constriction of the nanopore. rsc.orgnju.edu.cn When a voltage is applied across the membrane containing the nanopore, ions flow through it, creating a measurable baseline current. As individual saccharide molecules pass through the pore, they can transiently and reversibly bind to the PBA receptor. researchgate.netnju.edu.cn This binding event partially blocks the flow of ions, causing a characteristic drop in the current. The duration and magnitude of this current blockage are unique to the specific saccharide, allowing for the identification and discrimination of different sugars, even epimers, with high accuracy. nih.govnju.edu.cn
The incorporation of a this compound linker for this modification would offer several advantages. The PEG chain provides a flexible spacer, allowing the PBA receptor to orient itself optimally for saccharide capture. The dansyl group could potentially be used as an additional optical readout mechanism, correlating fluorescence changes with the electrical signal of the nanopore, although current research primarily focuses on the electrical readout. Machine learning algorithms have been successfully applied to classify the complex electrical signals, achieving high accuracy in identifying a variety of monosaccharides. researchgate.netnih.govnju.edu.cn
Table 4: Performance of a Phenylboronic Acid-Modified MspA Nanopore for Saccharide Sensing
| Saccharide Analyte | Distinguishing Feature | Sensing Principle | Reported Accuracy |
| D-fructose, D-galactose, D-mannose, D-glucose, L-sorbose, D-ribose, D-xylose, L-rhamnose, N-acetyl-D-galactosamine | Unique current blockage signatures (amplitude and duration). nih.govnju.edu.cn | Reversible covalent binding of saccharide to the PBA receptor within the nanopore. researchgate.netnju.edu.cn | A general accuracy score of 0.96 was achieved using a machine learning classification algorithm. researchgate.netnju.edu.cn |
Design of Membrane Fusion Devices
Membrane fusion is a critical process in many biological events, including viral entry and neurotransmitter release. rsc.orgmpg.depsu.edu The components of this compound can be strategically employed to design artificial systems that mediate membrane fusion in a controlled and targeted manner. rsc.orgresearchgate.netnih.govmpg.de
The mechanism involves a multi-pronged approach:
Targeting via Phenylboronic Acid: The PBA moiety can act as a "borono-lectin," selectively binding to the abundant cis-diol groups of sialic acids and other glycans present on the surface of target cell membranes. rsc.orgresearchgate.net This interaction brings the delivery vehicle (e.g., a liposome) into close proximity with the target cell.
Fusion Induction via PEG: Polyethylene glycol is a well-known fusogen. nih.govresearchgate.netrsc.orgnih.govrupress.org By creating an osmotic stress that dehydrates the space between two adjacent membranes, the PEG component forces them into the close contact required to initiate the fusion process and the merging of the lipid bilayers. nih.govnih.gov
pH-Responsiveness: The boronate ester bond formation is pH-dependent. nih.govmpg.de This property can be exploited to create fusion systems that are triggered by the acidic environment of endosomes. For example, a system can be designed to be stable at physiological pH (7.4) but to undergo a conformational change that promotes fusion at endosomal pH (~5.0-6.0), facilitating the release of its contents into the cytoplasm. nih.gov
Fluorescent Tracking: The dansyl group provides a means to fluorescently label the fusion device, allowing researchers to track its location and monitor the fusion process using fluorescence microscopy. rsc.org
These designed fusion devices have potential applications in targeted drug delivery and gene therapy, enabling the specific and efficient release of therapeutic cargo inside cells. mpg.depsu.edu
Gene Transfection Applications
Non-viral gene vectors are being extensively researched as a safer alternative to viral vectors for gene therapy. nih.govrsc.orgnih.govrsc.org Polymers functionalized with this compound can be engineered into highly effective gene delivery vehicles, known as polyplexes, which are self-assembled nanoparticles of polymer and nucleic acid (pDNA or siRNA). nih.govrsc.orgresearchgate.netrsc.orgnih.gov
The key features of such a system are:
Polyplex Formation and Stability: Cationic polymers, such as polyethylenimine (PEI), are often used as the backbone. The positive charges on the polymer interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA or RNA, condensing it into stable nanoparticles. nih.gov
Targeting and Stimuli-Responsive Release: The PBA moiety serves a dual purpose. Firstly, it can target the polyplex to specific cells by binding to overexpressed sialic acid residues on cancer cell surfaces. nih.gov Secondly, the boronate ester chemistry allows for the creation of stimuli-responsive systems. For example, low molecular weight polymers can be crosslinked via PBA-diol bonds to form a larger, more effective DNA-condensing polymer. Once inside the cell, the high concentration of ATP (which contains a ribose diol) or the acidic pH of the endosome can break these crosslinks, causing the polyplex to disassemble and release its genetic payload. nih.gov
PEGylation for Enhanced Biocompatibility: The PEG component ("PEGylation") is crucial for in vivo applications. It forms a hydrophilic shield around the polyplex, which reduces non-specific interactions with blood components, prevents aggregation, and helps the vector evade the immune system, thereby prolonging its circulation time. nih.govresearchgate.netrsc.orgnih.gov
Fluorescent Labeling: The dansyl group allows for the fluorescent labeling of the gene vector, enabling studies on its cellular uptake, intracellular trafficking, and biodistribution. nih.govbiosynth.comsigmaaldrich.com
This multi-component design, leveraging the specific functions of PBA, PEG, and dansyl, provides a sophisticated and highly tunable platform for advanced gene therapy applications. rsc.orgnih.gov
Analytical Characterization and Methodological Considerations in Dansyl Peg Phenylboronic Acid Research
Spectroscopic Techniques for Structural Elucidation and Binding Studies
Spectroscopy provides invaluable insights into the molecular structure and electronic properties of Dansyl-PEG-phenylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are central to its characterization and the study of its binding behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 11B)
NMR spectroscopy is a powerful tool for the structural verification of this compound. Both ¹H and ¹¹B NMR are employed to confirm the presence and connectivity of the various structural motifs within the molecule.
¹H NMR provides detailed information about the hydrogen atoms in the molecule, confirming the successful synthesis and purity of the compound. axonmedchem.comaxonmedchem.com The chemical shifts, splitting patterns, and integration of the proton signals are used to map the structure. For instance, characteristic signals for the dansyl group, the polyethylene (B3416737) glycol (PEG) linker, and the phenylboronic acid moiety can be identified and assigned. chemicalbook.com While specific spectral data for this compound is proprietary, representative ¹H NMR data for related phenylboronic acid compounds are well-documented. chemicalbook.comraineslab.com
¹¹B NMR is particularly crucial for studying the boronic acid functional group. nih.gov The chemical shift of the boron atom is sensitive to its coordination state, making ¹¹B NMR an excellent method for monitoring the formation of boronate esters, which occurs when the boronic acid binds to diols. nih.govnsf.govresearchgate.net The transformation of the boron center from a trigonal planar sp² hybridized state in the free boronic acid to a tetrahedral sp³ hybridized state in the boronate ester results in a characteristic upfield shift in the ¹¹B NMR spectrum. researchgate.net This technique allows for the in-situ monitoring of binding events and the determination of binding affinities. mdpi.com
Table 1: Representative ¹H and ¹¹B NMR Chemical Shifts for Phenylboronic Acid and Related Structures
| Compound/Fragment | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| Phenylboronic acid | ¹H | DMSO-d6 | 7.99, 7.79, 7.39, 7.33 | chemicalbook.com |
| Phenylboronic acid | ¹¹B | DMSO-d6 | 8.66 | raineslab.com |
| 4-Carboxyphenyl boronate ester dopamine (B1211576) | ¹¹B | DMSO-d6 | 27.32 | mdpi.com |
| Phenylboronic acid-catechol complex | ¹¹B | Basic solution | ~10.11 | nsf.gov |
Fluorescence Spectroscopy and Lifetime Measurements
The dansyl group in this compound is a well-known fluorophore, making fluorescence spectroscopy a highly sensitive technique for studying its properties and interactions. researchgate.netresearchgate.net The fluorescence emission of the dansyl moiety is sensitive to its local environment, which can be exploited for binding studies. researchgate.net
Upon binding of the phenylboronic acid group to its target, such as a diol on a protein, conformational changes can occur that alter the environment of the dansyl fluorophore. This can lead to changes in fluorescence intensity (quenching or enhancement) or shifts in the emission maximum. nih.gov For example, the formation of a boronate ester can induce a significant decrease in steady-state fluorescence. nih.gov
Fluorescence lifetime measurements provide additional information about the excited state dynamics of the dansyl fluorophore. Changes in the fluorescence lifetime upon binding can help to distinguish between static and dynamic quenching mechanisms and provide further insights into the nature of the interaction. nih.govcore.ac.uk For instance, a decrease in fluorescence intensity without a corresponding change in lifetime suggests static quenching, which can be caused by the formation of a non-fluorescent complex. nih.gov
Table 2: Illustrative Fluorescence Properties of Dansyl and Phenylboronic Acid-based Probes
| Probe | Condition | Observation | Technique | Reference |
| Dansyl-containing copolymers | Presence of Cu²⁺ and picric acid | Fluorescence quenching | Fluorescence Spectroscopy | researchgate.net |
| N-phenyl-1,8-naphthalimide boronic acid | Presence of sugars | Decrease in fluorescence intensity | Steady-State Fluorescence | nih.gov |
| Phenylboronic acid | Increasing pH | Fluorescence quenching | Steady-State & Time-Resolved Fluorescence | core.ac.uk |
| Dansyl-modified boronic acid gel | Presence of aqueous copper ions | Selective fluorescence response | Fluorescence Spectroscopy | researchgate.netresearchgate.net |
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding. springernature.com In the context of this compound research, CD spectroscopy can be used to investigate whether the binding of the compound to a target protein induces any changes in the protein's conformation. springernature.com
The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (e.g., alpha-helix, beta-sheet content). The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues and can reveal changes in the tertiary structure of the protein. springernature.com By comparing the CD spectra of the protein in the absence and presence of this compound, it is possible to determine if the binding event is accompanied by a conformational rearrangement of the protein.
Chromatographic and Separation Methods
Chromatographic techniques are indispensable for the purification and analysis of this compound and its conjugates. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess purity, identify reaction products, and quantify the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, purification, and quantification of this compound. axonmedchem.com Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the compound from starting materials, byproducts, and other impurities. metabolomicsworkbench.org The method's high resolution and sensitivity make it ideal for assessing the purity of the final product. Furthermore, HPLC with fluorescence detection can be utilized for the sensitive detection and quantification of dansylated compounds like this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a powerful tool for the characterization of this compound. axonmedchem.comualberta.ca LC-MS is used to confirm the molecular weight of the synthesized compound and to identify any impurities or degradation products. axonmedchem.comaxonmedchem.com The high sensitivity and specificity of LC-MS also make it suitable for analyzing complex biological samples, for example, to confirm the covalent modification of a protein with this compound. ualberta.ca Derivatization with reagents like dansyl chloride can improve ionization efficiency for certain analytes in LC-MS. metabolomicsworkbench.org
Table 3: Common Chromatographic Methods in the Analysis of Phenylboronic Acid Derivatives
| Technique | Application | Key Features | Reference |
| HPLC | Purity assessment and quantification of dansylated polyamines. | Fluorescence detection, reversed-phase column. | nih.gov |
| LC-MS | Confirmation of molecular weight and identification of protein conjugates. | Combines separation with mass analysis. | axonmedchem.comualberta.ca |
| LC-MS/MS | Quantitative determination of phenylboronic acid compounds. | High sensitivity and specificity, MRM acquisition. | sciex.com |
Electrochemical Methods for Sensing Applications
The integration of phenylboronic acid (PBA) moieties into sensing platforms has enabled the development of sophisticated electrochemical sensors for biologically significant molecules. rsc.org The fundamental principle relies on the reversible formation of cyclic esters between the boronic acid group and molecules containing 1,2- or 1,3-diols, such as saccharides. rsc.orgresearchgate.net This interaction, or the interaction with Lewis bases, can be transduced into a measurable electrical signal. rsc.org Electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, are commonly employed to quantify these interactions. researchgate.netnih.gov
In a typical competitive binding assay, a polymer functionalized with phenylboronic acid is immobilized on an electrode surface. semanticscholar.org A redox-active reporter molecule containing a diol group is then covalently bound to the boronic acid. semanticscholar.org When the target analyte, for instance, glucose, is introduced, it competitively displaces the reporter molecule due to a higher binding affinity with the boronic acid. semanticscholar.org This displacement causes a change in the electrochemical signal (e.g., a decrease in the oxidation signal of the reporter), which is proportional to the analyte concentration. semanticscholar.org This approach has been successfully used to create sensors with a wide linear range and low detection limits for glucose. semanticscholar.org
Table 1: Performance of Phenylboronic Acid-Based Electrochemical Sensors
| Analyte | Sensing Method/Electrode Modification | Technique(s) | Linear Range | Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|---|
| Glucose | Poly(amidoamine) dendrimers with phenylboronic acid derivative; competitive binding with Fc-1,3-diol | Voltammetry | 0.005–100 µM | 0.0012 µM | semanticscholar.org |
| Dopamine | Molecularly imprinted polymer (MIP) of o-aminophenol | CV, DPV | 2x10⁻⁸–0.25x10⁻⁶ mol/L | 1.98x10⁻⁹ mol/L | researchgate.net |
| Dopamine | Palladium nanoparticle modified electrode | DPV | 0.5–160 µM | 0.2 µM | nih.gov |
| Dopamine | Au@NiS₂-FTO electrode | CV, DPV, Amperometry | 0.1–1000 µM | 1 nM | nih.gov |
| Dopamine | MWCNTs and Ag–Au nanoparticles modified electrode | Amperometry | 3 nM–2.3 µM | 0.23 nM | nih.gov |
Microscopy Techniques for Material Characterization (e.g., FE-SEM)
Microscopy techniques are indispensable for characterizing the morphology and structure of materials incorporating this compound, particularly when these are formulated into hydrogels or organogels. Field-Emission Scanning Electron Microscopy (FE-SEM) is a frequently utilized method for visualizing the surface topography and internal structure of these cross-linked polymer networks. researchgate.netnih.govacs.org
FE-SEM analysis is typically performed on dried or lyophilized (freeze-dried) gel samples to reveal their solid-state architecture. researchgate.netacs.org Studies on boronate-crosslinked materials have used FE-SEM to gain insights into the network formation. For instance, the morphological analysis of a xerogel (a gel dried at ambient temperature) composed of poly(vinyl alcohol) and benzene-1,4-diboronic acid revealed the formation of a fibrous network structure. researchgate.net Similarly, FE-SEM imaging of lyophilized organogels derived from a diol-containing polyether and 1,4-phenylenediboronic acid (PDBA) has been used to characterize their porous structure. nih.govacs.org
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 1,4-phenylenediboronic acid | PDBA |
| 2-((ferrocenylmethyl)amino) propane-1,3-diol | Fc-1,3-diol |
| 3-aminophenylboronic acid | 3-APBA |
| Ascorbic acid | AA |
| Benzene-1,4-diboronic acid | - |
| Dopamine | DA |
| o-aminophenol | - |
| Poly(3,4-ethylenedioxythiophene) | PEDOT |
| Poly(amidoamine) | PAMAM |
| Poly(vinyl alcohol) | PVA |
| Polypyrrole | PPy |
Future Research Directions and Emerging Paradigms for Dansyl Peg Phenylboronic Acid
Development of Advanced Dansyl-PEG-Phenylboronic Acid Derivatives
The core structure of this compound offers a versatile scaffold for the synthesis of advanced derivatives with tailored properties. Future research will likely focus on modifying each of the three key components to enhance performance and introduce new functionalities.
Modifications to the dansyl group could involve the introduction of substituents to tune its photophysical properties, such as shifting the emission wavelength for multiplexed detection or enhancing its quantum yield for improved sensitivity. The polyethylene (B3416737) glycol (PEG) linker, which imparts water solubility and biocompatibility, can be varied in length to optimize the spatial separation between the dansyl reporter and the phenylboronic acid recognition unit. umn.edusigmaaldrich.com This can influence the efficiency of fluorescence quenching and the accessibility of the binding site.
Furthermore, the phenylboronic acid moiety itself is a prime target for chemical modification. Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the pKa of the boronic acid, thereby tuning its binding affinity and selectivity for diol-containing molecules at physiological pH. nih.govnih.gov For instance, the incorporation of fluorine atoms has been shown to lower the pKa, facilitating glucose binding at neutral pH. nih.gov The synthesis of diboronic acid derivatives, where two boronic acid groups are incorporated, has been explored to enhance binding affinity and selectivity for specific saccharides like D-glucose. researchgate.net
| Derivative Type | Modification Strategy | Potential Advantage | Relevant Research Area |
| Spectrally-Tuned Dansyl Analogues | Substitution on the naphthalene (B1677914) ring of the dansyl group | Red-shifted emission for in vivo imaging, reduced background fluorescence | Bioimaging, Multiplexed Sensing |
| Variable-Length PEG Linkers | Synthesis of a library of Dansyl-PEG-PBA with different PEG chain lengths | Optimized FRET efficiency, controlled spacing for supramolecular assembly | FRET-based sensors, Self-assembling materials |
| Electronically-Modified Phenylboronic Acids | Introduction of electron-withdrawing/donating groups on the phenyl ring | Tunable pKa for enhanced binding at physiological pH, improved selectivity | Glucose sensing, pH-responsive systems |
| Multivalent Boronic Acid Derivatives | Incorporation of multiple boronic acid moieties | Increased avidity for multivalent targets (e.g., cell surface glycans) | Cell targeting, Glycobiology |
Integration with Novel Signaling Mechanisms
While the inherent fluorescence of the dansyl group provides a primary signaling mechanism, future research is expected to integrate this compound with other signal transduction modalities to create more sophisticated and sensitive detection systems.
One promising avenue is the development of ratiometric fluorescent sensors. researchgate.net This can be achieved by creating systems where the binding of an analyte to the phenylboronic acid moiety induces a shift in the emission wavelength, rather than just a change in intensity. This provides a more robust signal that is less susceptible to fluctuations in probe concentration or excitation intensity.
Furthermore, the integration with Förster Resonance Energy Transfer (FRET) mechanisms holds significant potential. ustc.edu.cn By pairing this compound with a suitable quencher or another fluorophore, analyte binding can modulate the FRET efficiency, leading to a highly sensitive and specific signal. For example, systems have been developed where the binding of a target analyte to the boronic acid disrupts a quenching interaction, resulting in fluorescence restoration. dovepress.com
Another emerging paradigm is the use of photoinduced electron transfer (PET) as a signaling mechanism. researchgate.net In PET-based sensors, the boronic acid can act as a receptor that, upon binding to an analyte, modulates the electron transfer process between a donor and an acceptor, thereby affecting the fluorescence output.
Expansion of Target Analyte Recognition Capabilities
The primary recognition capability of the phenylboronic acid moiety is its reversible covalent interaction with 1,2- and 1,3-diols, making it a powerful tool for saccharide detection. nih.govnih.gov Future research will undoubtedly continue to build on this, aiming to develop sensors with higher selectivity for specific monosaccharides and oligosaccharides, which is crucial for diagnosing and monitoring diseases associated with altered glycosylation patterns. nih.gov
Beyond saccharides, the scope of target analytes for this compound-based probes is expanding. The boronic acid group can also interact with other biologically important molecules, including:
Reactive Oxygen Species (ROS): Certain boronic acid derivatives can undergo irreversible oxidation in the presence of ROS like hydrogen peroxide, leading to a change in fluorescence. dovepress.comnih.gov This opens up possibilities for developing probes to monitor oxidative stress in biological systems.
Dopamine (B1211576) and Catecholamines: The diol functionality present in dopamine and other catecholamines allows for their selective recognition by phenylboronic acid. nih.gov This could lead to the development of sensors for neurotransmitter monitoring.
Metal Ions: The dansyl group itself can act as a chelator for certain metal ions. Combining this with the boronic acid's recognition capabilities could lead to the development of probes for specific metal ions, such as copper(II). researchgate.netresearchgate.net
The ability to tune the binding affinity and selectivity through rational design of the boronic acid moiety will be key to successfully targeting these diverse analytes.
Engineering of Multifunctional Hybrid Systems
A significant future direction lies in the integration of this compound into multifunctional hybrid systems, combining its sensing capabilities with other functionalities such as therapeutic delivery or catalytic activity.
One exciting area is the development of theranostic agents. By incorporating this compound into nanoparticles, hydrogels, or other drug delivery systems, it is possible to create materials that can both detect a disease marker (e.g., elevated glucose levels in diabetes) and trigger the release of a therapeutic agent (e.g., insulin). nih.govrsc.org Phenylboronic acid-based hydrogels, for instance, can exhibit glucose-responsive swelling or degradation, leading to the controlled release of an encapsulated drug. nih.govacs.org
Furthermore, these hybrid systems can be designed to be self-healing. acs.org The dynamic and reversible nature of the boronate ester bond allows for the creation of materials that can repair themselves after damage, which is a highly desirable property for biomedical implants and devices. acs.org
The incorporation of this compound into polymeric surfaces can also create platforms for cell capture and release. nih.gov The interaction between the boronic acid and sialic acids overexpressed on the surface of some cancer cells can be used for selective cell capture, with subsequent release being triggered by a change in pH or the addition of a competing sugar. nih.gov
| Hybrid System | Key Functionality | Potential Application |
| Drug Delivery Nanoparticles | Stimuli-responsive drug release | Theranostics, Targeted cancer therapy |
| Self-Healing Hydrogels | Reversible cross-linking via boronate esters | Regenerative medicine, Soft robotics |
| Cell-Responsive Surfaces | Selective cell capture and release | Cancer diagnostics, Cell sorting |
| Enzyme-Mimicking Systems | Catalytic activity modulated by analyte binding | Biosensors, Biocatalysis |
Theoretical and Computational Modeling of Interactions
To guide the rational design of new and improved this compound derivatives and systems, theoretical and computational modeling will play an increasingly crucial role. rsc.org Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to predict the pKa of boronic acid derivatives, understand the mechanism of their interaction with diols, and calculate the binding energies of different analyte-probe complexes. rsc.orgrsc.org
Molecular dynamics simulations can provide insights into the conformational changes that occur upon analyte binding and how these changes are translated into a fluorescence signal. These simulations can also be used to study the interactions of this compound with larger biological structures, such as proteins or cell membranes.
By combining computational predictions with experimental validation, researchers can accelerate the development of new probes and materials with optimized properties. For example, computational screening can be used to identify promising candidate structures for synthesis, saving time and resources in the laboratory. nih.gov These computational approaches can elucidate the subtle electronic and steric effects that govern the binding affinity and selectivity of boronic acids, providing a deeper understanding of the structure-activity relationships. researchgate.net
Q & A
Basic Research Questions
Q. How does the structural composition of Dansyl-PEG-phenylboronic acid influence its functionality in biological systems?
- Methodological Answer : The compound comprises three functional units:
- Dansyl : A fluorescent probe enabling real-time tracking of molecular interactions via fluorescence spectroscopy or microscopy.
- PEG : A hydrophilic polymer that enhances solubility, reduces immunogenicity, and modulates biocompatibility. Molecular weights (0.4k–20k Da) allow tuning of hydrodynamic radius and drug-loading capacity .
- Phenylboronic acid (PBA) : Enables reversible binding to diols (e.g., glucose, sialic acids) for targeted delivery or biosensing.
- Experimental validation: Use dynamic light scattering (DLS) to assess PEG length effects on nanoparticle size and stability .
Q. What methodological approaches are recommended for characterizing the purity and molecular weight of this compound?
- Methodological Answer :
- Purity : Analyze via reverse-phase HPLC with UV-Vis or fluorescence detection. Dansyl’s intrinsic fluorescence (Ex/Em: 335/518 nm) aids quantification .
- Molecular weight : Use MALDI-TOF mass spectrometry or size-exclusion chromatography (SEC) calibrated with PEG standards .
- Structural confirmation : H NMR to verify PEG chain integration and phenylboronic acid conjugation (e.g., aromatic proton signals at 7.5–8.0 ppm) .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer :
- Store lyophilized powder at -20°C in airtight, light-protected vials to prevent hydrolysis of the boronic acid moiety.
- Avoid repeated freeze-thaw cycles for aqueous solutions; aliquot working concentrations and use within 24 hours .
Advanced Research Questions
Q. How can researchers optimize the PEG chain length in this compound to enhance drug delivery efficiency while maintaining biocompatibility?
- Methodological Answer :
- Short PEGs (0.4k–2k Da) : Increase drug-loading capacity but may reduce circulation time due to rapid renal clearance.
- Long PEGs (5k–20k Da) : Improve stealth properties and prolong systemic circulation but may hinder cellular uptake.
- Experimental design: Compare in vitro cellular uptake (flow cytometry) and in vivo pharmacokinetics (fluorescence imaging) across PEG variants. Reference glucose-responsive hydrogel studies for PEG-drug compatibility insights .
Q. What experimental strategies can address discrepancies in binding affinity data for phenylboronic acid derivatives in glucose-sensing applications?
- Methodological Answer :
- Cross-validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters and surface plasmon resonance (SPR) for kinetic analysis.
- Environmental factors : Control pH (PBA-diol binding is pH-sensitive; optimal at 7.4–8.5) and ionic strength to mimic physiological conditions .
- Data interpretation: Reconcile conflicting NMR vs. HPLC results by correlating binding constants with solvent polarity and temperature .
Q. How can this compound be integrated into glucose-responsive hydrogels for sustained insulin release?
- Methodological Answer :
- Hydrogel synthesis : Crosslink PBA with poly(vinyl alcohol) (PVA) diols via boronate ester bonds. Incorporate Dansyl-PEG-PBA as a fluorescent tracer for release monitoring.
- Release kinetics : Characterize using Franz diffusion cells under varying glucose concentrations (50–400 mg/dL). Validate insulin bioactivity via ELISA or cell-based assays (e.g., glucose uptake in adipocytes) .
- Challenges: Optimize crosslinking density to balance mechanical stability and responsive drug release .
Q. What methods ensure the specificity of this compound for sialic acid vs. glucose in cancer cell targeting?
- Methodological Answer :
- Competitive binding assays : Pre-treat cells with neuraminidase (to cleave sialic acids) and compare uptake via fluorescence microscopy.
- Surface plasmon resonance (SPR) : Measure binding kinetics to sialylated glycoproteins (e.g., mucin-1) vs. free glucose.
- Controls: Use PBA-free PEG-Dansyl conjugates to confirm boronic acid-dependent targeting .
Q. How should researchers design experiments to validate the self-assembly of this compound into micellar structures?
- Methodological Answer :
- Critical micelle concentration (CMC) : Determine using pyrene fluorescence assays (ratio of I/I peaks).
- Morphology : Analyze via transmission electron microscopy (TEM) or atomic force microscopy (AFM).
- Pitfalls: Account for Dansyl’s hydrophobicity potentially altering micelle stability; compare with non-fluorescent PEG-PBA analogs .
Methodological Considerations for Data Contradictions
- Conflicting solubility data : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
- Variable fluorescence quenching : Control for environmental factors (pH, temperature) and validate with alternative probes (e.g., FITC-labeled PEG-PBA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
